molecular formula C24H17N B1648363 9-(2-Phenylphenyl)carbazole

9-(2-Phenylphenyl)carbazole

Cat. No.: B1648363
M. Wt: 319.4 g/mol
InChI Key: ZPHQFGUXWQWWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Phenylphenyl)carbazole is a synthetically derived N-arylated carbazole. Carbazoles are a significant class of heterocyclic aromatic compounds, recognized for a wide spectrum of applications in material science and biomedical research. In the field of organic electronics, N-arylated carbazoles are valued for their high thermal stability, wide band gap, and excellent electrical and optical properties, making them prominent building blocks for organic light-emitting diodes (OLEDs) and materials exhibiting thermally activated delayed fluorescence (TADF) . In pharmaceutical and biological research, the carbazole scaffold is a privileged structure. Carbazole derivatives are investigated for their diverse biological activities, which include antimicrobial, antitumor, antioxidant, and anti-inflammatory properties . The N-substitution of the carbazole ring, as seen in this compound, is a common structural modification that can influence these biological activities and is a key area of interest for developing new therapeutic agents . Researchers utilize this compound and its derivatives as a key intermediate in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, to create more complex molecular architectures . This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use. Specific properties such as the melting point, solubility, and spectral data for this specific isomer should be verified by the researcher through further analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

9-(2-phenylphenyl)carbazole

InChI

InChI=1S/C24H17N/c1-2-10-18(11-3-1)19-12-4-7-15-22(19)25-23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17H

InChI Key

ZPHQFGUXWQWWAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Synthetic Methodologies for 9 2 Phenylphenyl Carbazole and Analogous Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis stands as one of the most powerful and versatile tools for the synthesis of N-arylcarbazoles, including 9-(2-phenylphenyl)carbazole. These methods offer high efficiency, good functional group tolerance, and relatively mild reaction conditions.

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. nih.gov This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. For the synthesis of this compound, this typically involves the reaction of 9H-carbazole with a 2-halobiphenyl.

Research has demonstrated the successful amination of hindered aryl halides, such as 2-bromo-1,1'-biphenyl, with 9H-carbazole. tandfonline.com The use of bulky N-heterocyclic carbene (NHC) ligands, like IPr*OMe, has been shown to provide satisfactory yields in these challenging couplings. tandfonline.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the deprotonated carbazole (B46965), and subsequent reductive elimination to yield the desired product and regenerate the catalyst. acs.orgyoutube.com

A study on the direct synthesis of N-arylated carbazoles utilized a palladium-catalyzed cascade reaction starting from a cyclic diaryliodonium salt and anilines. beilstein-journals.org While not a direct Buchwald-Hartwig reaction in the traditional sense, a key step involves an intramolecular palladium-mediated C-N coupling to form the carbazole ring.

Interactive Table: Buchwald-Hartwig Amination for 9-Arylcarbazoles

Aryl HalideAminePd CatalystLigandBaseSolventYieldReference
2-Bromo-1,1'-biphenyl9H-CarbazolePd₂(dba)₃IPr*OMeLiOtBuTolueneSatisfactory tandfonline.com
1-Bromo-naphthalene9H-CarbazolePd₂(dba)₃tBuXPhosLiOtBuTolueneGood tandfonline.com
Aryl ChloridesAqueous AmmoniaPd(OAc)₂KPhosHydroxide-High Selectivity synthesisspotlight.com

Direct arylation is an increasingly attractive strategy that involves the formation of a C-N bond by coupling an N-H bond of carbazole directly with an aryl C-H bond, or more commonly, the intramolecular C-H amination of a pre-assembled biarylamine. This approach avoids the pre-functionalization required for traditional cross-coupling reactions.

A prominent method involves the palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyl (B1664054) derivatives. nih.govrsc.orgnih.gov In this strategy, a 2-acetaminobiphenyl substrate can be cyclized to form an N-acetylcarbazole in the presence of a palladium catalyst like Pd(OAc)₂ and an oxidant such as Cu(OAc)₂ or molecular oxygen. nih.gov This method allows for the synthesis of unsymmetrical carbazoles where the substitution pattern is controlled by the design of the biaryl amide substrate. nih.govnih.gov Mechanistic studies suggest these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle, with strained cyclic diacyl peroxides serving as effective oxidants under mild conditions. rsc.org

Another approach describes a one-pot synthesis of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation and C-N formation process, highlighting the versatility of palladium catalysis in constructing complex carbazole structures. nih.gov

Ullmann Coupling Reactions

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. organic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of carbazole-based materials. theaic.org

For the synthesis of this compound, an Ullmann coupling would involve reacting 9H-carbazole with 2-halobiphenyl in the presence of a copper catalyst and a base. While traditional Ullmann conditions are often harsh, modern protocols have been developed that employ ligands to facilitate the reaction under milder conditions. nih.gov For instance, the synthesis of tris(4-(3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine was achieved via an Ullmann coupling, demonstrating the method's utility in creating complex, functionalized carbazole derivatives. theaic.org

In some cases, palladium catalysis is combined with Ullmann-type conditions. A route to carbazole natural products involved a palladium-catalyzed Ullmann cross-coupling reaction between a 2-iodocyclohex-2-en-1-one (B1246760) and an o-halonitrobenzene as a key step. researchgate.net

Metal-Free Synthetic Routes

To circumvent the cost and potential toxicity of transition metal catalysts, several metal-free synthetic routes to carbazoles have been developed.

One notable method is the photostimulated intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines. nih.gov This reaction proceeds via a photoinitiated Sʀɴ1 mechanism, yielding substituted 9H-carbazoles under mild, transition-metal-free conditions. The required biphenylamine precursors can be synthesized through methods like the Suzuki-Miyaura reaction. nih.gov

The Cadogan reaction is another classic metal-free approach, which involves the reductive cyclization of 2-nitrobiphenyls. A modification of this reaction uses triphenylphosphine (B44618) as the deoxygenating agent to convert 2-nitrobiphenyl (B167123) derivatives into carbazoles in high-boiling solvents. This method is straightforward, tolerates a wide array of functional groups, and produces clean products. nih.gov

Additionally, an indole-to-carbazole strategy promoted by ammonium (B1175870) iodide (NH₄I) under metal-free conditions has been reported, offering high regioselectivity through a formal [2+2+2] annulation. organic-chemistry.org

Annulation and Cyclization Reactions

These strategies build the carbazole ring system through ring-forming reactions, often starting from indole (B1671886) or biphenyl (B1667301) precursors.

A one-pot, two-step procedure has been developed that involves the reaction of o-iodoanilines with silylaryl triflates to afford N-arylated o-iodoanilines. These intermediates are then cyclized in situ using a palladium catalyst to produce carbazole derivatives in good to excellent yields. nih.gov

Diels-Alder reactions represent another powerful tool. The reaction of 3-vinylindoles with dienophiles like chalcones can lead to polyfunctionalized carbazoles. beilstein-journals.org The reaction mechanism involves the initial formation of a tetrahydrocarbazole intermediate, which is subsequently aromatized, often using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to yield the final carbazole product. beilstein-journals.org

Furthermore, annulation reactions have been used to create more complex, fused carbazole systems. For example, a doubly 1,3-butadiyne-bridged carbazole dimer was treated with selenium and hydrazine (B178648) monohydrate to provide a selenophene-bridged carbazole dimer through an annulation process. nih.gov

Regioselective Synthesis and Functionalization Pathways

Controlling the position of substituents on the carbazole core is crucial for tuning its electronic and physical properties. Several methods allow for the regioselective synthesis and functionalization of this compound and its analogues.

Friedel-Crafts acylation of pre-formed N-arylcarbazoles, such as 9-phenyl-carbazole, can be used to introduce functional groups at specific positions. For instance, acylation can lead to the formation of 3,6-diacetyl derivatives, which can be further converted into dicarboxylates. osti.gov

Cross-coupling reactions on halogenated carbazole precursors are also widely used. A methodology to produce 6-aryl-1,4-dimethyl-9H-carbazoles utilizes the Suzuki coupling of a N-protected 5,8-dimethyl-9H-carbazol-3-boronic acid with various aryl halides, demonstrating precise control over the substitution pattern. nih.gov

For the synthesis of specifically functionalized derivatives, a tandem catalytic system using Cp*Rh(III)/H⁺ has been employed to create a series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives, showcasing advanced catalytic methods for structural diversification. nih.gov Regioselective Scholl reactions have also been explored for the oxidative coupling of carbazole units to form carbazole-fused polycyclic aromatics. nih.gov

Interactive Table: Regioselective Functionalization of Carbazoles

Reaction TypeSubstrateReagentsPosition(s) FunctionalizedProduct TypeReference
Suzuki Coupling9-Boc-5,8-dimethyl-9H-carbazole-3-boronic acidAryl Halide, Pd(PPh₃)₄, Na₂CO₃3-position3-Aryl-5,8-dimethylcarbazoles nih.gov
Friedel-Crafts Acylation9-Phenyl-carbazoleAcetyl Chloride, AlCl₃3,6-positions3,6-Diacetyl-9-phenyl-carbazole osti.gov
Scholl ReactionN-alkyl carbazole dimersOxidant (e.g., FeCl₃)C3 and C4Fused Polycyclic Aromatics nih.gov
Tandem CatalysisN-phenylpyridin-2-amineCp*Rh(III)/H⁺Multiple9-(pyrimidin-2-yl)-9H-carbazole derivatives nih.gov

Electronic Structure and Photophysical Phenomena of 9 2 Phenylphenyl Carbazole

Fundamental Electronic Transitions and Energy Level Characterization

The electronic properties of 9-(2-phenylphenyl)carbazole are fundamentally defined by the distribution and energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the nature of its excited states.

The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of a molecule, including its ionization potential, electron affinity, and the energy of its fundamental electronic transition. In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature of the substituents.

For 9-phenyl-9H-carbazole and its derivatives, the HOMO is predominantly localized on the carbazole moiety. nih.gov The arylation at the 9-position of carbazole is known to lower the HOMO level, which can be advantageous for creating materials with wide band gaps when combined with suitable acceptor groups. nankai.edu.cn In the case of this compound, the twisted conformation due to steric hindrance between the carbazole and the adjacent phenyl ring can influence the extent of electronic communication and thus the precise energy levels.

Table 1: Representative HOMO and LUMO Energy Levels of Related Carbazole Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Carbazole-based Donor-Acceptor 1 - - 3.42
Carbazole-based Donor-Acceptor 2 - - 2.50
Carbazole-based Donor-Acceptor 3 - - 2.79

Note: The data in this table is for a series of donor-acceptor molecules containing carbazole moieties and is provided for illustrative purposes. Specific values for this compound may differ.

Upon absorption of light, molecules are promoted to an excited electronic state. In organic molecules, these are typically singlet (S₁) or triplet (T₁) states, distinguished by the spin multiplicity of the electrons. The energy gap between the ground state (S₀) and these excited states, as well as the energy difference between the S₁ and T₁ states (ΔE_ST), are crucial for understanding the photophysical behavior, including fluorescence and phosphorescence.

For carbazole-based materials, the triplet energy is a particularly important parameter, especially in applications such as host materials for phosphorescent organic light-emitting diodes (OLEDs). The triplet energy of the host must be higher than that of the phosphorescent guest to ensure efficient energy transfer. Carbazole polymers and small molecules are known to possess relatively high triplet energies. For instance, poly(9-vinylcarbazole) (PVK) has a triplet energy of about 3.0 eV, while 4,4′-bis(9-carbazolyl)-biphenyl (CBP) has a triplet energy of 2.56 eV. researchgate.net

In derivatives of 4,4'-bis(N-carbazolyl)-2,2'-biphenyl, the introduction of substituents that induce steric torsion can lead to a high triplet-state energy of around 2.95 eV. ktu.edu This is attributed to the poor electronic coupling between the two halves of the molecule. A similar effect would be expected in this compound due to the twisted geometry. However, these same compounds can also exhibit a lower-energy triplet excimer emission at approximately 2.5-2.6 eV, which is associated with intermolecular interactions in the solid state. ktu.edu

Table 2: Triplet Energies of Representative Carbazole Compounds

Compound Triplet Energy (eV)
Poly(9-vinylcarbazole) (PVK) ~3.0
4,4′-bis(9-carbazolyl)-biphenyl (CBP) 2.56

Note: This table presents data for related carbazole compounds to provide context. The specific triplet energy of this compound would need to be experimentally or computationally determined.

Absorption and Emission Mechanisms

The absorption and emission of light by this compound are governed by the transitions between its electronic energy levels and are influenced by factors such as molecular structure, intermolecular interactions, and the surrounding environment.

Photoluminescence (PL) is the emission of light from a substance that has absorbed light. It encompasses both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The photoluminescence quantum yield (PLQY) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.

Carbazole derivatives can be highly fluorescent. For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole exhibits a high luminescence quantum yield of 95% in solution. nih.gov However, the PLQY can be significantly affected by the molecular structure and the presence of different substituents. In carbazole-functionalized diazaphosphepines, for example, the introduction of strong electron-accepting groups can lead to lower PLQYs due to intramolecular charge transfer (ICT) processes. researchgate.net

The emission of 9-phenyl-9H-carbazole derivatives is typically observed in the UV-A to blue region of the spectrum. nih.gov The quantum yield can be influenced by the solvent polarity. While specific data for this compound is not available, related compounds show that the PLQY can be sensitive to the environment.

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both electron-donating (D) and electron-accepting (A) moieties, often linked by a π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state with a large dipole moment.

In 9-phenyl-9H-carbazole-based systems, the carbazole unit typically acts as the electron donor. When combined with an electron-accepting group, ICT can occur. For example, in donor-π-acceptor dyes with a 9-phenyl-9H-carbazole moiety and a pyrimidine (B1678525) acceptor, the long-wavelength absorption bands are attributed to ICT transitions. Similarly, in 9-phenyl-9H-carbazole-based o-carboranyl luminophores, a weak ICT from the carbazole to the o-carborane (B102288) cage is observed in the absorption spectrum, and the emission in the solid state is dominated by a strong ICT-based transition. nih.gov

The twisted geometry of this compound could potentially lead to through-space ICT, where the charge transfer occurs between non-covalently linked parts of the molecule that are in close proximity due to the molecular conformation.

The emission properties of molecules with a significant change in dipole moment between the ground and excited states are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the large dipole moment of the ICT excited state is stabilized, which typically leads to a red-shift (bathochromic shift) of the emission maximum compared to nonpolar solvents.

For donor-π-acceptor dyes containing the 9-phenyl-9H-carbazole unit, a strong dependence of the fluorescence emission spectra on solvent polarity has been observed, which is a hallmark of ICT states. As the solvent polarity increases, the emission maxima of these dyes shift to longer wavelengths. This indicates a more polar excited state compared to the ground state. The study of solvatochromic shifts can provide valuable information about the change in dipole moment upon excitation.

While a detailed study of the solvatochromic behavior of this compound is not present in the provided search results, it is reasonable to expect that if there is a significant ICT character in its excited state, its emission spectrum would also exhibit a dependence on solvent polarity.

Exciton (B1674681) Dynamics and Energy Transfer Pathways

The behavior of excitons—bound electron-hole pairs—within thin films of this compound is fundamental to its function as a host material in OLEDs. The dynamics of these excitons, from their generation to their eventual decay or transfer, govern the efficiency and color purity of the light emission process.

Host-to-Guest Energy Transfer Mechanisms

In the context of OLEDs, this compound often serves as a host material, providing a matrix for a guest emissive dopant. The efficient transfer of energy from the host to the guest is paramount for bright and efficient light emission from the guest molecule. This energy transfer can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative process that occurs over long distances (typically 1-10 nm) and is based on the dipole-dipole coupling between the host and guest molecules. A key requirement for efficient FRET is a significant spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest. The rate of FRET is also highly dependent on the distance between the donor and acceptor and their relative orientation.

Dexter Energy Transfer is a short-range, electron exchange mechanism that requires the wavefunctions of the host and guest molecules to overlap. This process is particularly important for the transfer of triplet excitons, which are crucial for achieving high internal quantum efficiencies in phosphorescent OLEDs (PhOLEDs). For efficient Dexter transfer, the triplet energy level of the host must be higher than that of the guest, preventing back-energy transfer.

The unique twisted structure of this compound, arising from the ortho-phenyl substitution, plays a significant role in modulating these energy transfer processes. This steric hindrance can influence the intermolecular packing in the solid state, affecting the distance and orientation between host and guest molecules and thereby the efficiency of both FRET and Dexter transfer.

ParameterFörster Energy TransferDexter Energy Transfer
Mechanism Dipole-dipole couplingElectron exchange
Range Long-range (1-10 nm)Short-range (< 1 nm)
Exciton Type Singlet and TripletPrimarily Triplet
Requirement Spectral overlap of host emission and guest absorptionOverlap of molecular wavefunctions; Host T1 > Guest T1

This table provides a comparative overview of the two primary host-to-guest energy transfer mechanisms.

Charge Transport Mechanisms in 9 2 Phenylphenyl Carbazole Based Systems

Hole Transport Properties and Mechanisms

Carbazole (B46965) and its derivatives are renowned for their excellent hole-transporting capabilities, a property derived from the electron-rich nature of the nitrogen-containing carbazole moiety. This makes them a cornerstone in the development of materials for organic electronics.

9-(2-Phenylphenyl)carbazole and its analogues are widely employed as Hole Transport Materials (HTMs) in organic light-emitting diodes (OLEDs) and other organic electronic devices. The carbazole unit possesses a high highest occupied molecular orbital (HOMO) energy level, which facilitates the injection of holes from common anode materials and their subsequent transport to the emissive layer. The nitrogen atom in the carbazole ring is a key contributor to its hole-transporting properties. nih.gov The suitability of a carbazole derivative for use as an HTM can be evaluated electrochemically, with techniques like cyclic voltammetry used to determine its HOMO energy level and oxidation potential. researchgate.net

The introduction of phenyl groups at the 9-position of the carbazole core, as in 9-phenylcarbazole (B72232), is a common strategy to enhance the thermal and morphological stability of the material without compromising its hole transport characteristics. researchgate.net The bulky 2-phenylphenyl substituent further enhances these properties, ensuring the formation of stable amorphous films, which is critical for device longevity and performance. In device architectures, these materials are typically layered between the anode and the emissive layer to ensure efficient hole injection and transport, thereby improving device efficiency and operational stability. researchgate.net

In the amorphous films characteristic of this compound, charge transport does not occur through continuous energy bands as in crystalline inorganic semiconductors. Instead, holes "hop" between adjacent carbazole molecules. This process is thermally assisted and can be described by models based on incoherent, phonon-assisted tunneling between localized states. aps.orgaps.org

The hopping transport mechanism is governed by two main factors: the spatial distance between hopping sites (intermolecular distance) and the energetic disorder of these sites. The rate of hopping decreases exponentially with the distance between molecules. The energetic disorder, often modeled by a Gaussian distribution of energy levels, arises from variations in the local environment of each molecule within the amorphous film. aps.org A charge carrier must overcome an energy barrier to hop to a neighboring site with a higher energy level. Consequently, charge mobility in these systems is typically several orders of magnitude lower than in crystalline materials and exhibits a characteristic dependence on temperature and electric field.

Electron Transport Characteristics

While the carbazole moiety is inherently a hole-transporting unit, achieving electron transport in carbazole-based materials is also possible through molecular engineering. Unmodified this compound is a poor electron transporter. However, its derivatives can be designed to facilitate electron transport by incorporating strong electron-withdrawing groups into the molecular structure. rsc.org

For instance, attaching electron-deficient moieties, such as benzimidazole (B57391) or oxadiazole units, to the carbazole core can lower the lowest unoccupied molecular orbital (LUMO) energy level, making electron injection and transport more favorable. rsc.org This strategy transforms the material from a unipolar hole transporter into a material with either electron-transporting or bipolar capabilities. The introduction of a tricyanovinyl group, a potent electron-withdrawing substituent, onto a carbazole core has been shown to impart electron-transporting ability to the typically hole-transporting material. rsc.org

Bipolar Charge Transport Behavior

A material that can efficiently transport both holes and electrons is known as a bipolar transport material. This property is highly desirable for host materials in phosphorescent OLEDs (PhOLEDs), as it allows for a more balanced charge flux within the emissive layer, leading to a wider recombination zone and higher device efficiencies.

Derivatives of this compound have been successfully designed to exhibit bipolar charge transport. A common approach is to create a molecule that combines the hole-transporting 9-phenylcarbazole unit (the donor) with an electron-transporting moiety (the acceptor) within the same structure. For example, linking a 9-phenylcarbazole donor to an N-phenylbenzimidazole acceptor via a biphenyl (B1667301) core has produced highly twisted bipolar host materials. rsc.org These materials demonstrate balanced, albeit relatively low, charge mobilities for both holes and electrons, typically in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The ability to tune for ambipolar or bipolar transport is a significant advantage of using carbazole derivatives in advanced electronic applications. rsc.org

Charge Mobility in Bipolar Carbazole-Benzimidazole Hybrids
Charge CarrierMobility Range (cm² V⁻¹ s⁻¹)Reference
Hole (μh)~10⁻⁶ to 10⁻⁴ rsc.org
Electron (μe)~10⁻⁶ to 10⁻⁴ rsc.org

Influence of Molecular Packing and Morphology on Charge Mobility

The charge mobility in organic semiconductor films is critically dependent on the molecular packing and the resulting film morphology. For this compound, the steric hindrance caused by the ortho-phenyl substituent forces a significant twist between the planes of the phenyl ring and the carbazole unit. This non-planar molecular structure is a key design feature that prevents strong intermolecular interactions and crystallization.

This enforced twisted conformation effectively disrupts π-conjugation between adjacent molecules, which is a primary reason for the formation of stable, amorphous films. rsc.org While this amorphous nature is beneficial for creating uniform thin films and preventing device degradation from crystallization, it also means that charge transport must occur via hopping between localized states, as discussed previously. The lack of long-range order results in lower charge mobilities compared to crystalline organic materials. The orientation of the molecules within the film can also play a role; for instance, a more horizontal molecular orientation has been shown to be beneficial in certain bipolar derivatives. ktu.edu

Charge Carrier Injection and Extraction Processes at Interfaces

Efficient injection and extraction of charge carriers at the interfaces between the organic layers and the electrodes are crucial for optimal device performance. These processes are governed by the energy alignment of the frontier molecular orbitals (HOMO and LUMO) of the organic material with the work function of the electrodes.

Impact of Traps and Defects on Charge Transport Dynamics

In amorphous organic semiconductors, the inherent structural and energetic disorder creates a landscape of localized electronic states. While charge transport occurs through hopping between these states, the presence of deeper energy states, known as traps, can capture charge carriers for extended periods, thereby hindering their movement through the material. These traps can originate from various sources, including chemical impurities, structural defects in the molecular packing, and self-trapping phenomena.

Detailed Research Findings:

Studies employing techniques such as space-charge limited current (SCLC) measurements have been instrumental in quantifying the trap parameters in these materials. The SCLC method involves measuring the current-voltage characteristics of a single-carrier device. At low voltages, the current is typically Ohmic. As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge limited. The presence of traps is revealed by a "trap-filled limited" (TFL) regime, where the current rises sharply as the traps become filled. The voltage at which this transition occurs (V_TFL) is directly related to the total trap density.

For instance, a comparative study on NPB and TCTA using temperature-dependent SCLC measurements revealed significant differences in their trap characteristics. iphy.ac.cn It was found that TCTA possesses a lower trap density and a shallower characteristic trap depth compared to NPB, which correlates with its higher hole mobility. iphy.ac.cn This highlights the direct relationship between the trap landscape and charge transport efficiency.

The following interactive data tables summarize key findings from research on these analogous carbazole-based materials.

Table 1: Hole Trap Characteristics in Carbazole-Based Materials

This table presents the hole trap density, characteristic trap depth, and hole mobility for NPB and TCTA, as determined by space-charge limited current measurements. The data illustrates how a lower trap density and shallower traps in TCTA contribute to its superior hole mobility.

CompoundTrap Density (N_t) (cm⁻³)Characteristic Trap Depth (E_t) (meV)Hole Mobility (µ) (cm²V⁻¹s⁻¹)
NPB(6.3 ± 0.3) x 10¹⁸135 ± 6(8.1 ± 0.5) x 10⁻⁵
TCTA(1.9 ± 0.02) x 10¹⁸117 ± 5(1.9 ± 0.1) x 10⁻⁴

Data sourced from a comparative study on hole transport in NPB and TCTA. iphy.ac.cn

Energetic disorder, which refers to the variation in the energy levels of the hopping sites, is another critical factor that influences charge transport. This disorder creates a distribution of localized states, with the tail states acting as shallow traps. Multiscale simulations on N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPD), another common hole transport material, have shown that energetic disorder has a more significant impact on lowering charge mobility than structural disorder. nih.gov This is because carriers can get trapped in the low-energy tail states, leading to a field-dependent mobility.

Applications of 9 2 Phenylphenyl Carbazole in Organic Optoelectronic Devices

Integration as a Host Material in Organic Light-Emitting Diodes (OLEDs)

The primary application of 9-(2-Phenylphenyl)carbazole in OLEDs is as a host material in the emissive layer. The intrinsic properties of the carbazole (B46965) moiety, such as its high hole mobility and thermal stability, make it an excellent foundation for host materials. nih.govnoctiluca.eu The specific design of this compound addresses key requirements for high-performance OLEDs, particularly those based on phosphorescent emitters.

In phosphorescent OLEDs (PhOLEDs), a host material is essential to disperse the phosphorescent dopant, preventing concentration quenching and triplet-triplet annihilation. noctiluca.eu this compound and its derivatives are well-suited for this role. The general architecture of a PhOLED employing a carbazole-based host typically consists of multiple layers, including an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) comprising the host and a phosphorescent guest, an electron transport layer (ETL), and a cathode.

Research on structurally similar N-phenylcarbazole derivatives has demonstrated their efficacy as host materials. For instance, green PhOLEDs using a host material based on a cyanofluorene-linked N-phenylcarbazole moiety doped with an iridium(III) complex have achieved high external quantum efficiencies (EQE) of up to 20.3%. rsc.org Similarly, orange-emitting OLEDs hosted by 3,3′(2,7-di(naphthaline-2-yl)-9H-fluorene-9,9-diyl)bis(9-phenyl-9H-carbazole) (NFBC) have shown excellent performance. researchgate.net These examples underscore the potential of the 9-phenylcarbazole (B72232) scaffold in high-efficiency PhOLEDs.

Table 1: Performance of PhOLEDs with Phenylcarbazole-based Host Materials

Host Material Emitter Max. EQE (%) Max. Current Eff. (cd/A) Max. Power Eff. (lm/W) Color Ref.
m-CF-PhCz Ir(ppy)₂(acac) 20.3 74.6 - Green rsc.org
NFBC Ir(2-phq)₃ - 32 26.5 Orange researchgate.net
o-CbzBiz Green PhOLED 22.2 77.0 93.1 Green researchgate.netacs.org
p-CbzBiz Red PhOLED 14.1 9.0 10.1 Red researchgate.netacs.org

Note: The table presents data for compounds structurally related to this compound to illustrate the typical performance of this class of materials.

Achieving a balance between hole and electron injection and transport within the emissive layer is critical for high-efficiency OLEDs. An imbalance can lead to the recombination zone shifting towards the EML interfaces, resulting in exciton (B1674681) quenching and reduced device lifetime. Carbazole-based materials are inherently excellent hole transporters. nih.gov However, they are considered unipolar due to their poor electron-transporting capabilities. acs.org

To create a balanced charge environment when using a hole-transporting host like this compound, several strategies are employed:

Bipolar Host Development: While this compound is primarily a hole transporter, it can be a component in a mixed-host system. By blending it with a material possessing good electron-transporting properties, a bipolar host system can be formed within the emissive layer.

Device Architecture Engineering: The use of appropriate electron-transporting and hole-blocking layers is a common strategy. Materials like 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) are often used as electron-transporting/hole-blocking layers to confine holes within the EML and facilitate electron injection, ensuring that recombination occurs efficiently within the host-guest system. noctiluca.eu

Molecular Modification: In the broader context of carbazole hosts, a common approach is to create bipolar molecules by covalently linking the electron-donating carbazole unit to an electron-accepting moiety. rsc.orgacs.org For instance, combining a carbazole moiety with an electron-deficient unit like benzimidazole (B57391) or cyanofluorene results in a single molecule with both hole- and electron-transporting capabilities. rsc.orgacs.org

The charge mobility of organic materials can be determined by fabricating single-carrier devices and analyzing their current-voltage characteristics using the space-charge limited current (SCLC) model. acs.org For polymeric hosts with carbazole side groups, hole and electron mobilities have been measured to be in the range of 10⁻³ and 10⁻⁵ cm²/Vs, respectively. rsc.org

For a host material in a PhOLED, its triplet energy (ET) must be higher than that of the phosphorescent guest. This is to ensure efficient and irreversible energy transfer from the host to the guest and to confine the triplet excitons on the emitter, preventing back-energy transfer which would otherwise quench the phosphorescence. acs.org

The molecular design of this compound is particularly advantageous for maintaining a high triplet energy. The steric hindrance from the ortho-phenyl group forces a significant twist between the carbazole and the N-phenyl ring, disrupting the π-conjugation. This localization of the electronic structure on the carbazole moiety helps to preserve its inherently high triplet energy. For comparison, the well-known carbazole-based host material 1,3-bis(N-carbazolyl)benzene (mCP) has a high triplet energy of 2.90 eV. rsc.org A structurally related bipolar host, o-CbzBiz, which also features an ortho-linkage, exhibits a high triplet energy of 2.66 eV, sufficient for hosting green and even some blue phosphorescent emitters. acs.org

Table 2: Triplet Energies of Selected Carbazole-Based Host Materials

Host Material Triplet Energy (ET) [eV] Reference
mCP 2.90 rsc.org
o-CbzBiz 2.66 acs.org
CBP 2.56 rsc.org
2,4-dCzPPy 2.70 researchgate.net

Utilization as an Emitting Material in OLEDs

Beyond its role as a host, this compound and related structures can also function as the primary light-emitting material in OLEDs. This can be through direct fluorescence from the molecule itself or through the formation of an excited-state complex known as an exciplex.

Carbazole derivatives are known to be efficient blue fluorescent emitters, making them candidates for non-doped or doped fluorescent OLEDs. nih.govacs.org The emission color can be tuned by modifying the molecular structure. The non-planar structure of this compound, which helps to suppress intermolecular interactions like π-π stacking, is beneficial for achieving high solid-state photoluminescence quantum yields (PLQY).

A non-doped deep-blue OLED based on a carbazole-π-imidazole derivative has been reported to achieve a maximum external quantum efficiency of 4.43% with CIE coordinates of (0.159, 0.080). nih.gov Another device using 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS) as a dopant in a 1,3-bis(carbazol-9-yl)benzene (mCP) host exhibited deep-blue emission with an EQE of 4.2%. acs.orgdiva-portal.org These findings suggest that this compound could be a promising candidate for a deep-blue emitter, a crucial component for full-color displays and white lighting applications.

Table 3: Photophysical Properties of a Representative Phenylcarbazole-based Compound

Compound Absorption λmax (nm) Emission λem (nm) State Reference
9-phenyl-9H-carbazole-based o-carboranyl compound ~329 380-420 In THF at 298 K researchgate.net
9-phenyl-9H-carbazole-based o-carboranyl compound - ~535 In THF at 77 K researchgate.net
Cz4FS - 413 In mCP film acs.org

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. researchgate.net These complexes can be highly emissive and are utilized in OLEDs to achieve high efficiency, often through the mechanism of thermally activated delayed fluorescence (TADF). The electron-rich carbazole moiety in this compound makes it an excellent donor candidate for exciplex formation.

When this compound is used as a donor layer adjacent to a suitable electron-acceptor layer, an exciplex can form at the interface upon charge recombination. The emission energy of the exciplex is typically lower (red-shifted) than the emission of the individual donor or acceptor molecules. This phenomenon can be harnessed to create OLEDs with tunable emission colors.

For example, an OLED based on an exciplex formed between 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS) as the acceptor and 4,4′,4″-tris(N-3-methylphenyl-N-phenyl-amino)-triphenylamine (m-MTDATA) as the donor achieved a high EQE of 5.3% and a brightness of nearly 25,000 cd/m². acs.orgdiva-portal.org Furthermore, exciplexes formed from carbazole-based donors can have high triplet energies, enabling them to act as efficient hosts for phosphorescent or TADF emitters. researchgate.netkorea.ac.kr This dual functionality highlights the versatility of carbazole derivatives like this compound in advanced OLED device engineering.

Role in Organic Photovoltaic (OPV) Devices

Theoretical and experimental studies on various carbazole derivatives have shown their potential as donor materials, hole-transporting layers (HTLs), and components in sensitizers for dye-sensitized solar cells (DSSCs). researchgate.netnih.gov For instance, polymers and small molecules based on different carbazole isomers and substituted carbazoles have been synthesized and tested in OPV device structures, in some cases achieving significant power conversion efficiencies. researchgate.netnih.govmdpi.com However, specific performance metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for devices employing this compound are not documented in the available literature.

The following table is a placeholder to illustrate how such data would be presented if it were available.

Interactive Data Table: Hypothetical OPV Device Performance of this compound

Device ArchitectureRole of this compoundPCE (%)Voc (V)Jsc (mA/cm²)FF
------------------
------------------
------------------

No data is available for this compound in this application.

Multifunctional Material Design for Simplified Device Architectures

The concept of using multifunctional materials to simplify the architecture of organic electronic devices is a significant area of research. By combining multiple functionalities, such as charge transport and light emission or absorption, into a single material, the number of layers in a device can be reduced, leading to lower manufacturing costs and potentially improved stability. bsu.by

Carbazole derivatives are often explored for such multifunctional roles due to their versatile electronic and photophysical properties. mdpi.com For example, a single carbazole-based compound might act as both the host and the emitter in an organic light-emitting diode (OLED), or as a combined donor and hole-transporter in an OPV. bsu.by This simplifies the device stack, which traditionally requires separate layers for each function.

Despite the general interest in this area, there are no specific research findings detailing the design and application of this compound as a multifunctional material for simplified device architectures in the available scientific literature. Research on other carbazole isomers and derivatives has shown the viability of this approach, but this cannot be directly extrapolated to the specific compound .

Computational and Theoretical Investigations of 9 2 Phenylphenyl Carbazole

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the structure and electronic properties of organic molecules. For 9-(2-phenylphenyl)carbazole, DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), are used to determine the molecule's most stable three-dimensional conformation. icm.edu.plrsc.org

The initial geometry for these calculations can be based on X-ray diffraction data of similar compounds. rsc.org The optimization process minimizes the energy of the molecule to predict key structural parameters. A critical aspect of this compound's structure is the dihedral angle between the carbazole (B46965) unit and the adjacent phenyl ring of the biphenyl (B1667301) group. In related 9-phenylcarbazole (B72232) structures, this angle is significant, indicating a twisted, non-planar conformation. icm.edu.pl This twist is a result of steric hindrance between hydrogen atoms on the two aromatic systems and has profound implications for the molecule's electronic properties, as it can disrupt π-conjugation between the carbazole and the phenyl substituent.

DFT calculations also yield fundamental electronic properties. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the nature of the substituent. This separation of orbitals is indicative of intramolecular charge transfer (ICT) character upon photoexcitation.

Table 1: Representative Predicted Structural Parameters for Carbazole Derivatives

Parameter Description Typical Predicted Value
C-N-C Angle (in carbazole) Angle around the nitrogen atom within the carbazole plane ~108-109°
Carbazole-Phenyl Dihedral Angle The twist angle between the carbazole plane and the attached phenyl ring 50-60° icm.edu.pl
C-C Bond Length (Aromatic) Standard carbon-carbon bond length in the phenyl/carbazole rings ~1.39-1.41 Å

Note: The values are representative and based on DFT calculations for similar 9-phenylcarbazole systems. Specific values for this compound would require a dedicated computational study.

Quantum Chemical Modeling of Energy Levels and Redox Potentials

Quantum chemical models are essential for predicting the energy levels (HOMO and LUMO) that govern the optoelectronic and charge-transport properties of this compound. The HOMO energy level relates to the ionization potential (the energy required to remove an electron), indicating the molecule's ability to donate an electron or transport a hole. The LUMO energy level corresponds to the electron affinity (the energy released when an electron is added), which is crucial for electron injection and transport.

For carbazole derivatives, DFT calculations have been used to predict these energy levels. For instance, studies on 9-(2-ethylhexyl)carbazole (B70396) using DFT at the B3LYP/6–311++G(d,p) level found a HOMO energy of -5.54 eV and a LUMO energy of -0.95 eV. dtic.mil These values result in an energy gap (ΔE) of 4.59 eV, which determines the molecule's absorption and emission characteristics in the UV-visible spectrum. dtic.mil

Furthermore, theoretical models can predict redox potentials, which are a measure of how easily a molecule can be oxidized or reduced. researchgate.net These potentials are critical for assessing the suitability of a material for use in electronic devices like OLEDs, as they determine the energy barriers for injecting charges from electrodes. The oxidation potential corresponds to the HOMO level, while the reduction potential relates to the LUMO level. Comparing these theoretical values with experimental data from techniques like cyclic voltammetry allows for the validation of the computational model. nih.gov

Table 2: Predicted Energy Levels for a Similar Carbazole Derivative

Property Description Predicted Value (eV) Reference
EHOMO Highest Occupied Molecular Orbital Energy -5.54 dtic.mil
ELUMO Lowest Unoccupied Molecular Orbital Energy -0.95 dtic.mil

Note: Data is for 9-(2-Ethylhexyl)carbazole as a representative example.

Simulation of Spectroscopic Properties (e.g., UV-Vis, PL)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating spectroscopic properties, such as UV-Vis absorption and photoluminescence (PL) spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λabs).

For 9-phenyl-9H-carbazole-based compounds, experimental studies show characteristic absorption bands around 330 nm, which are attributed to π-π* transitions within the carbazole core, with shoulders extending to higher wavelengths. nih.gov Simulations can reproduce these features and help assign the specific molecular orbitals involved in each transition. nih.gov

Similarly, PL spectra can be simulated by modeling the transition from the first excited state (S1) back to the ground state (S0). These simulations predict the emission wavelength (λem) and can provide insights into the nature of the emissive state (e.g., whether it is a locally excited or charge-transfer state). For related compounds in a solid-state matrix, emission is often observed in the green to yellow region of the spectrum (~535-545 nm), a significant shift from the absorption peak (a large Stokes shift), which can be indicative of substantial geometric relaxation in the excited state or the formation of aggregates. nih.govnih.gov

Analysis of Intermolecular Interactions and Molecular Aggregation Effects

In the solid state, the performance of an organic material is heavily influenced by how its molecules pack together. Theoretical methods are used to analyze the non-covalent intermolecular interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions, that dictate the crystal structure. icm.edu.pl Hirshfeld surface analysis is a computational tool that can quantify the percentage contribution of these different types of interactions. icm.edu.pl

For carbazole derivatives, the bulky, twisted structure resulting from the phenyl substituent can inhibit strong, co-facial π-π stacking. This steric hindrance can be beneficial, as it may prevent aggregation-caused quenching (ACQ) of fluorescence, a common problem in many planar aromatic molecules. Instead, compounds like this compound may exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govnih.gov Theoretical models can explore how molecular aggregation, by restricting intramolecular rotations and vibrations in the solid state, can block non-radiative decay pathways and open up radiative channels, leading to enhanced fluorescence. nih.gov

Theoretical Insights into Charge Transport Pathways and Barriers

The efficiency of charge transport in an organic semiconductor is governed by two key parameters: the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy (λ). DFT is widely used to calculate the reorganization energy, which is the energy required for a molecule and its surrounding environment to relax structurally upon gaining or losing an electron. icm.edu.pl A lower reorganization energy generally leads to a higher charge mobility.

Computational studies on carbazole derivatives have shown that modifications to the molecular structure can significantly impact reorganization energy. icm.edu.pl For hole transport, the reorganization energy (λh) is associated with the transition from a neutral molecule to its cationic state, while for electron transport (λe), it involves the transition to an anionic state.

The spatial distribution of the HOMO and LUMO provides direct insight into charge transport pathways. As the HOMO in carbazole systems is typically located on the carbazole unit, these materials are generally expected to be effective hole transporters. The LUMO is often associated with acceptor moieties, and its energy and localization determine the electron transport capability. By mapping these orbitals, researchers can theoretically predict whether a material will be a p-type (hole-transporting), n-type (electron-transporting), or bipolar conductor. researchgate.net

Prediction of Thermochemical Properties Relevant to Material Stability

The long-term operational stability of an organic electronic device is critically dependent on the thermal and chemical stability of its component materials. Computational chemistry offers methods to predict thermochemical properties that are indicators of a molecule's robustness.

One of the most important properties is the heat of formation (ΔHf) , which represents the enthalpy change when a compound is formed from its constituent elements in their standard states. DFT calculations, often using isodesmic reactions, can provide reliable estimates of ΔHf. researchgate.net An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. researchgate.net

Advanced Spectroscopic Characterization of 9 2 Phenylphenyl Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules. For 9-(2-phenylphenyl)carbazole, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous confirmation of its molecular framework.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the carbazole (B46965) and phenyl moieties. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons resonate in the region of 7.0 to 8.2 ppm. rsc.orgnih.gov The protons on the carbazole core and the pendant phenyl rings show characteristic splitting patterns and coupling constants, which can be assigned to their specific positions within the molecule.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. rsc.orgnih.gov The spectrum displays a series of signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts compared to the protonated carbons. For instance, the carbon atoms directly bonded to the nitrogen atom and those at the fusion points of the rings have distinct chemical shifts. conicet.gov.ar

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons in the phenyl and carbazole rings. HMBC spectra, on the other hand, show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning the quaternary carbons and confirming the linkage between the phenyl and carbazole units. vibgyorpublishers.org For example, a correlation between the protons of one ring and the carbons of the adjacent ring can definitively establish their connection.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Carbazole Derivatives

Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Carbazole 7.1 (2H), 7.3 (2H), 7.4 (2H), 8.0 (NH) researchgate.net 110, 120, 121, 123, 125, 130, 139 researchgate.net
9-Phenylcarbazole (B72232) 7.27-7.45 (m), 7.61 (dd), 7.56 (td), 8.19 (d) rsc.org 109.7, 119.4, 120.2, 122.9, 125.9, 127.1, 127.2, 129.4, 129.6, 134.6, 142.0, 148.5 rsc.org
9-(p-tolyl)carbazole - 109.78, 119.71, 120.25, 123.24, 125.84, 127.01, 130.47, 135.01, 137.37, 141.07 conicet.gov.ar

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The IR spectrum of 9-phenylcarbazole derivatives typically shows characteristic absorption bands. researchgate.net The aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-N stretching vibration of the carbazole moiety is also a key feature. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The vibrational modes observed in the Raman spectrum can be correlated with the IR data to provide a more complete picture of the molecular vibrations.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. For this compound, the absorption spectrum is characterized by strong absorption bands in the ultraviolet region. nih.gov Typically, two main absorption bands are observed. A strong absorption peak around 280-295 nm is attributed to the π–π* transitions within the carbazole moiety. nih.govresearchgate.net Another absorption band at approximately 330-340 nm is also assigned to a spin-allowed π–π* local excitation (LE) transition of the 9-phenyl-9H-carbazole moiety. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. mdpi.com

Table 2: UV-Vis Absorption Data for Carbazole Derivatives

Compound Solvent Absorption Maxima (λ_max, nm)
9-Phenyl-9H-carbazole THF ~327-337 nih.gov
9-Phenyl-9H-carbazole - 284 nih.gov
Carbazole - 323 aatbio.com

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy investigates the light-emitting properties of a material upon photoexcitation. When excited at its absorption wavelength, this compound exhibits fluorescence. The emission spectrum of 9-phenyl-9H-carbazole is typically centered in the near-UV to blue region of the electromagnetic spectrum, with emission maxima observed around 360-380 nm. nih.gov

Electroluminescence (EL) is the emission of light from a material in response to an electric current. In the context of organic light-emitting diodes (OLEDs), this compound and its derivatives can be used as emitting materials or hosts for other emitters. The EL spectrum reveals the color of the emitted light from the device. For instance, a device using a carbazole-oxadiazole derivative exhibited a blue emission peak at approximately 470 nm. rsc.orgnih.gov The efficiency and color purity of the EL are critical parameters for display and lighting applications.

Photoemission Spectroscopy for Valence Electronic States (UPS/XPS)

Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that provide information about the electronic structure of materials. UPS is used to determine the valence band structure and the highest occupied molecular orbital (HOMO) energy level. For carbazole-based materials, the HOMO level is an important parameter that governs their hole-transporting properties. For example, poly(9-vinylcarbazole) (PVK) is known to have a low-lying HOMO energy level of -5.9 eV. ntu.edu.tw

XPS provides information about the elemental composition and chemical states of the atoms within the molecule. By analyzing the core-level spectra of carbon, nitrogen, and other elements, one can confirm the chemical environment of each atom.

Spectroelectrochemical Studies for Redox Behavior and Oxidized Species Analysis

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the spectral changes that occur during redox reactions. This is particularly useful for characterizing the properties of the radical cations or dications formed upon oxidation of this compound.

Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of the compound. For some 9-phenylcarbazoles, reversible oxidation waves are observed, indicating the formation of stable radical cations. ntu.edu.twscilit.com The oxidation potential is influenced by the substituents on the carbazole or phenyl rings. scilit.com

By performing UV-Vis-NIR spectroscopy during the electrochemical oxidation, the absorption spectra of the generated radical cations can be recorded. For example, upon oxidation, the characteristic absorption of the neutral carbazole decreases, and new absorption bands appear at longer wavelengths, often in the visible and near-infrared regions. ntu.edu.tw These new bands are characteristic of the oxidized species. The stability of these radical cations is crucial for applications in electrochromic devices and as charge carriers in electronic devices. In some cases, unprotected carbazole cation radicals can undergo dimerization reactions. ntu.edu.twscilit.com

Degradation Mechanisms and Stability of 9 2 Phenylphenyl Carbazole in Device Environments

Intrinsic Chemical Degradation Pathways

Intrinsic degradation refers to the chemical breakdown of the 9-(2-Phenylphenyl)carbazole molecule itself, driven by the energy (light, electricity) inherent to the device's operation.

Photochemical degradation occurs when the molecule absorbs light, leading to excited states that can undergo chemical reactions. For carbazole (B46965) derivatives, a primary photochemical degradation pathway involves the cleavage of the carbon-nitrogen (C-N) bond. acs.org Excitation, either through the absorption of external UV light or from the energy of recombining electrons and holes within the device, can populate the first excited singlet state (S1). acs.org If the energy of this state is comparable to or greater than the bond dissociation energy (BDE) of the C-N bond, homolytic cleavage can occur. acs.orgkaust.edu.sa This process breaks the molecule into radical fragments, which are highly reactive and can participate in further reactions that degrade the material and quench luminescence, leading to a loss of device efficiency. acs.org

During device operation, this compound molecules, particularly in hole-transporting or host layers, are subjected to electrochemical oxidation. This process involves the removal of an electron to form a cation radical. The stability of this cation radical is a key determinant of the material's electrochemical stability. The oxidation potential of 9-phenylcarbazole (B72232) is approximately +1.38 V (vs. Ag/AgCl). ntu.edu.tw The electrochemical oxidation of 9-phenylcarbazole derivatives is often irreversible, indicating that the resulting cation radical is reactive and undergoes subsequent chemical reactions. ntu.edu.tw

CompoundOxidation Potential (Ep,a vs. Ag/AgCl)Reversibility
9-Phenylcarbazole+1.38 VIrreversible
9-(4-Aminophenyl)carbazole+0.93 V, +1.31 VIrreversible
3,6-disubstituted 9-phenylcarbazolesVaries with substituentGenerally Reversible

This table presents electrochemical oxidation data for 9-phenylcarbazole and a related derivative to illustrate the process. Data sourced from electrochemical studies. ntu.edu.tw

Morphological Stability and Changes in Amorphous Thin Films

For consistent and reliable device performance, the organic layers must maintain a stable, uniform, and typically amorphous morphology. Carbazole derivatives, particularly those with bulky, non-planar structures like this compound, are known for their ability to form stable amorphous films (a glassy state) with high glass transition temperatures (Tg). mdpi.comnih.gov A high Tg is crucial because it indicates that the material can resist crystallization or morphological changes at the elevated operating temperatures of a device. acs.orgrsc.org Crystallization can lead to the formation of grain boundaries that scatter light, trap charge carriers, and provide pathways for short circuits, ultimately causing device failure. The thermal stability, often measured by the decomposition temperature (Td), is also a critical parameter.

Material TypeGlass Transition Temp. (Tg)Decomposition Temp. (Td, 5% loss)
Various 9-Arylcarbazoles49 °C to 187 °C271 °C to 509 °C
Phenanthroimidazole-Carbazole Derivatives99 °C to 155 °C>350 °C
Fused-Ring Carbazole DerivativesGenerally highOften >400 °C

This table provides a range of typical thermal properties for various classes of carbazole-based materials used in OLEDs, demonstrating their generally high thermal and morphological stability. mdpi.comnih.govrsc.org

Strategies for Enhancing Material and Device Stability

Significant research has focused on developing strategies to mitigate the degradation of carbazole-based materials and enhance the operational lifetime of devices. These strategies can be broadly categorized as molecular design improvements and device engineering solutions.

Molecular Design:

Increasing Bond Dissociation Energy (BDE): A key strategy is to design molecules with stronger chemical bonds that are less susceptible to cleavage. By modifying the chemical structure, for instance through strategic substitution on the aromatic rings, the C-N bond energy can be increased, making the molecule more resistant to degradation from its excited state. kaust.edu.sa

Steric Hindrance: Introducing bulky substituents, like the phenyl group at the 2-position of the N-phenyl ring in this compound, can sterically hinder the close approach of molecules. This can suppress intermolecular degradation pathways like dimerization.

Improving Thermal Stability: Incorporating rigid, fused aromatic structures into the carbazole core can increase both the Tg and Td, enhancing the morphological stability of the material at high temperatures. mdpi.comrsc.org

Device Engineering:

Host-Guest Systems: Dispersing an emitter molecule (guest) into a stable host matrix, often a carbazole derivative, at a low concentration can minimize self-quenching and intermolecular degradation reactions of the emitter molecules. mdpi.com

Optimized Device Architecture: Device lifetime can be improved by introducing interlayers that block the migration of high-energy excitons or by creating architectures that ensure a more balanced distribution of charge carriers within the emissive layer. nih.gov This reduces charge accumulation at interfaces and minimizes the formation of reactive polaron species. nih.gov

Passivation and Encapsulation: Using passivation layers can protect the organic materials from reactive species generated at interfaces. researchgate.net Furthermore, high-quality encapsulation is non-negotiable for preventing degradation from external factors like moisture and oxygen. nih.gov

Structure Property Relationships and Molecular Design Principles for Carbazole Derivatives

Influence of Substituent Position on Electronic and Photophysical Properties

The electronic and photophysical properties of carbazole (B46965) derivatives are highly sensitive to the position of substituents on the carbazole core. The substitution of a phenyl group at the 2-position of the carbazole, as seen in 9-(2-phenylphenyl)carbazole, leads to a linear extension of the π-conjugation. This can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

In contrast, substitution at the 3-position results in a 'meta' or cross-conjugation pattern, which can have a different impact on the electronic structure. Research on carbazole dimers linked at the 3- and 2-positions has shown that substitution at the 2-position primarily affects the HOMO level, while substitution at the 3-position offers greater control over the LUMO level.

The introduction of substituents can also modify the photophysical properties. For instance, the presence of electron-withdrawing groups can lead to a red-shift in both absorption and emission spectra. Studies on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives have demonstrated that a formylphenyl substituent can result in a pure blue emission with a high luminescence quantum yield of 95%. researchgate.net In another example, carbazole derivatives with a nitro group at the 2-position and a phenyl group at the 3-position exhibit a dominant blue-violet emission peak. nih.gov

Interactive Data Table: Comparison of Phenylcarbazole Derivatives

Compound Substitution Pattern Key Photophysical Property Reference
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole 3,6-disubstituted Blue emission, 95% quantum yield researchgate.net
2-nitro-3-phenyl-9H-carbazole 2,3-disubstituted Blue-violet emission nih.gov

Impact of Molecular Conformation and Steric Hindrance on Charge Transfer

The spatial arrangement of the phenyl rings in this compound introduces significant steric hindrance. This steric effect forces a twisted conformation between the carbazole and the phenylphenyl substituent. This twisting is crucial as it can disrupt the π-conjugation, which in turn can lead to a higher triplet energy—a desirable property for host materials in phosphorescent OLEDs (PhOLEDs).

The steric hindrance in para-linked carbazole-biphenyl derivatives has been shown to promote the transition from the singlet to the triplet state (intersystem crossing). nih.gov This effect is critical for the efficiency of PhOLEDs. Furthermore, the introduction of bulky groups can reduce intermolecular interactions, which can help to suppress the formation of aggregates that often quench luminescence. rsc.org

The charge transport properties are also influenced by molecular conformation. While a more planar structure can facilitate π-stacking and improve charge mobility, the twisted structure of this compound can still allow for efficient charge transport, often through a hopping mechanism. The hole mobility in a similar liquid crystalline carbazole, 9-(2-ethylhexyl)carbazole (B70396), has been measured to be around 4 x 10⁻⁶ cm²/Vs. researchgate.net

Engineering Triplet Energy Levels through Structural Modification

A high triplet energy is a critical requirement for host materials in blue PhOLEDs to prevent the back-transfer of energy from the phosphorescent dopant to the host. The triplet energy of carbazole itself is relatively high. rsc.org A key strategy to maintain or even increase this high triplet energy in carbazole derivatives is to limit the extent of π-conjugation.

The ortho-phenyl substitution in this compound is a prime example of this design principle. The steric hindrance between the phenyl rings forces a twisted geometry, which effectively shortens the conjugation length and helps to maintain a high triplet energy. Theoretical and experimental studies have shown that carbazole derivatives with a twisted configuration can exhibit high triplet energies in the range of 2.90–3.02 eV. researchgate.net

In contrast, attaching phenyl groups at the 3 and 6 positions of the carbazole core tends to lower the triplet energy compared to carbazole itself. rsc.org By carefully selecting the substitution pattern and inducing steric hindrance, the triplet energy of carbazole-based materials can be precisely engineered for specific applications. For instance, some carbazole-based host materials have been designed to have triplet energies suitable for blue-emitting electrophosphorescent devices, ranging from 2.8 to 3.0 eV. researchgate.net

Rational Design of Donor-Acceptor (D-A) Systems Incorporating Carbazole Moieties

The electron-donating nature of the carbazole unit makes it an excellent building block for donor-acceptor (D-A) type molecules. In such systems, the carbazole moiety acts as the electron donor, and it is linked to an electron-accepting unit, often through a π-conjugated bridge. The this compound unit can be incorporated into these D-A structures to leverage its unique electronic and steric properties.

The design of D-A molecules allows for the tuning of the HOMO and LUMO energy levels, which in turn controls the intramolecular charge transfer (ICT) characteristics and the emission color. For example, by combining a carbazole donor with different acceptor units, the emission can be tuned across the visible spectrum. researchgate.net

In the context of this compound, its high triplet energy and good hole-transporting properties make it a suitable donor component for creating host materials for PhOLEDs. These D-A systems can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.

Development of Polymers and Copolymers with this compound Units for Enhanced Performance

The desirable properties of this compound can be extended to macromolecular systems through polymerization. Incorporating this unit into a polymer backbone or as a pendant group can lead to materials with enhanced film-forming properties, thermal stability, and charge transport capabilities.

For instance, poly(9-vinylcarbazole) (PVK) is a well-known hole-transporting polymer. ossila.com By analogy, polymers based on this compound can be synthesized to create solution-processable materials for large-area electronic devices. Donor-acceptor copolymers containing 9-(2-ethylhexyl)carbazole units have been developed for photonic applications, demonstrating good thermal and oxidation stability. mdpi.comnih.gov

The steric hindrance provided by the 2-phenylphenyl group can also be beneficial in the polymer context, as it can help to suppress inter-chain interactions and aggregation, which can be detrimental to the performance of polymer-based devices. The development of such polymers and copolymers opens up possibilities for fabricating efficient and stable OLEDs and other optoelectronic devices through cost-effective solution-processing techniques. rsc.org

Theoretical Guidance for Optimizing Molecular Architecture for Specific Optoelectronic Functions

Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in the rational design of new carbazole-based materials. These theoretical methods provide valuable insights into the electronic structure, photophysical properties, and charge transport characteristics of molecules like this compound before their synthesis.

Theoretical calculations can predict HOMO and LUMO energy levels, which are essential for designing materials with appropriate energy level alignment in multilayer devices. sci-hub.st For example, calculations have shown that the HOMO-LUMO gap in carbazole-based D-A compounds is largely influenced by the LUMO energy level of the acceptor unit. nankai.edu.cn

Furthermore, computational studies can elucidate the impact of molecular conformation and steric hindrance on the electronic properties. By simulating the torsional angles and potential energy surfaces, researchers can understand how the twisted structure of this compound leads to a high triplet energy. This theoretical guidance accelerates the discovery and optimization of molecular architectures tailored for specific optoelectronic functions, such as high-efficiency blue emitters or stable charge-transporting materials. rsc.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 9-(2-Phenylphenyl)carbazole, and how do they influence its stability in experimental settings?

  • Methodological Answer: The compound exhibits a molecular weight of 319.40 g/mol (C₂₄H₁₇N) with a melting point of 224–226°C and low water solubility (2.0 × 10⁻⁵ g/L at 25°C). These properties suggest thermal stability suitable for high-temperature reactions but limited utility in aqueous systems. Purity (>99.95%) ensures minimal side reactions in synthetic workflows. Researchers should prioritize organic solvents (e.g., THF, DMF) for dissolution .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

  • Methodological Answer: Synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups to the carbazole core. For brominated analogs, Pd-catalyzed coupling with halogenated biphenyl precursors under inert conditions (Ar/N₂) yields target compounds. Key steps include cyclization of aromatic amines and electrophilic substitution for functionalization. Optimizing catalyst loadings (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C) improves yields .

Q. How is crystallographic data utilized to resolve the molecular structure of this compound analogs?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond angles (e.g., C–C–N ≈ 129.2°) and torsional strain in biphenyl-carbazole systems. Software like APEX4 and CrystalExplorer17 aids in analyzing π-π stacking and intermolecular interactions. For example, dihedral angles between carbazole and phenyl rings impact optoelectronic properties by altering conjugation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound derivatives in optoelectronic devices like OLEDs?

  • Methodological Answer: Focus on donor-acceptor (D-A) architectures, where the carbazole unit acts as an electron donor. Incorporate 2,1,3-benzochalcogenadiazole acceptors to enhance intramolecular charge transfer (ICT). Electrochemical studies (cyclic voltammetry) and DFT calculations predict HOMO/LUMO levels. Device testing should measure electroluminescence (EL) maxima and external quantum efficiency (EQE). Bulky substituents (e.g., tolyl groups) reduce π-π aggregation, improving luminance .

Q. How should contradictions in reported bioactivity data for halogenated carbazole derivatives be addressed?

  • Methodological Answer: Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) may arise from substituent positioning (meta vs. para halogens) or assay conditions. Validate results via dose-response curves across multiple cell lines and standardized protocols (e.g., MTT assays). Computational docking studies (AutoDock Vina) can rationalize binding affinities to targets like DNA topoisomerases .

Q. What computational methods predict the electronic properties of this compound derivatives for photovoltaic applications?

  • Methodological Answer: Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) calculates frontier orbital energies. Analyze charge-transfer dynamics using time-dependent DFT (TD-DFT). For correlation-energy estimation, the Colle-Salvetti formula adapted for electron density functionals provides insights into excited-state behavior .

Q. How can reaction conditions be optimized to enhance yields in multi-step carbazole functionalization?

  • Methodological Answer: Screen catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures using Design of Experiments (DoE). For phosphine oxide derivatives, stepwise phosphorylation (e.g., POCl₃ followed by diphenylphosphine) minimizes side products. Monitor intermediates via HPLC or TLC with UV detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.